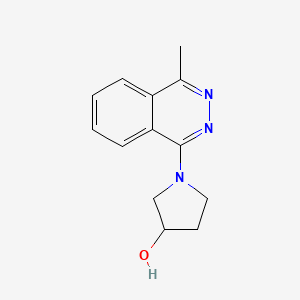

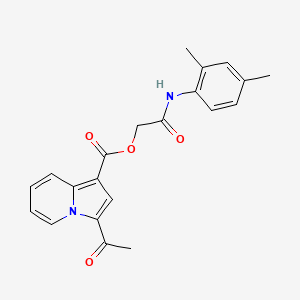

![molecular formula C21H20N2O2S2 B2720784 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 955618-37-8](/img/structure/B2720784.png)

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide, also known as CTA056, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Applications De Recherche Scientifique

Synthesis and Biological Potential

Antimicrobial Applications

The study by Darwish et al. (2014) highlights the synthesis of novel thiazole, chromene, and other heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating significant antimicrobial potential. This research indicates the broader applicability of compounds like N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticancer Activity

Research into nitrogen heterocycles, such as the work by Skripskaya et al. (2013), explores the synthesis of compounds with a neoflavonoid moiety, which could be relevant for creating anticancer agents. This underscores the potential medicinal applications of complex compounds like this compound in oncology (Skripskaya et al., 2013).

Advanced Materials and Catalysis

Optoelectronic Properties

The study on optoelectronic properties of thiazole-based polythiophenes by Camurlu and Guven (2015) sheds light on the potential of thiazole-containing compounds in electronics and photonics. Such compounds could be utilized in the development of materials with specific optoelectronic properties, indicating a broader applicability in material science (Camurlu & Guven, 2015).

Mécanisme D'action

Target of action

Without specific studies on this compound, it’s hard to identify its primary targets. Compounds containing a thiazole ring, like this one, are known to have diverse biological activities .

Mode of action

The mode of action would depend on the specific targets of the compound. Thiazoles are known to inhibit bacterial and cancer cell proliferation by disrupting the DNA replication process .

Biochemical pathways

Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Thiazoles have been found to affect a wide range of biological activities .

Result of action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Thiazoles have been found to have anti-inflammatory and analgesic activity .

Propriétés

IUPAC Name |

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-propan-2-ylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S2/c1-13(2)26-15-9-7-14(8-10-15)11-19(24)22-21-23-20-16-5-3-4-6-17(16)25-12-18(20)27-21/h3-10,13H,11-12H2,1-2H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOUYQNWQSIDKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2720701.png)

![(2-methoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2720704.png)

![Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone](/img/structure/B2720709.png)

![9-(4-Methylpiperidin-1-yl)-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2720717.png)

![N-(4-chloro-2-fluorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2720721.png)